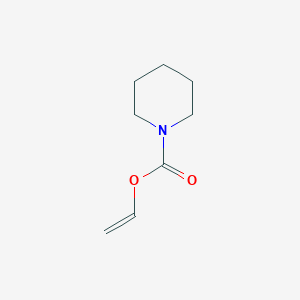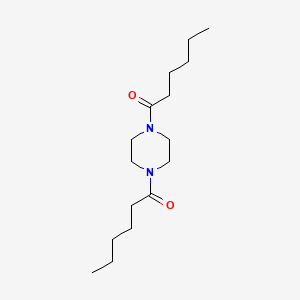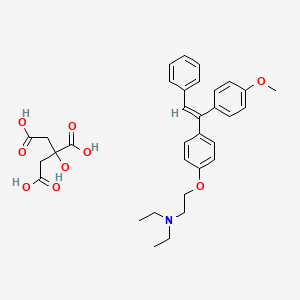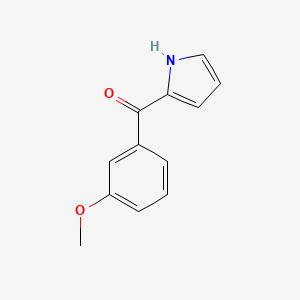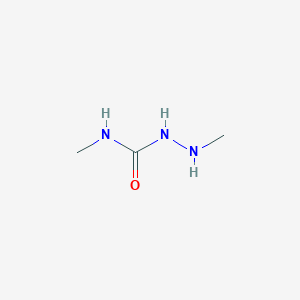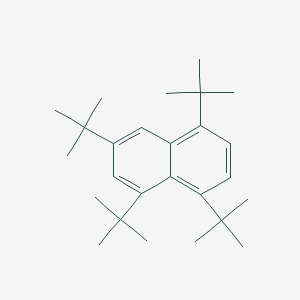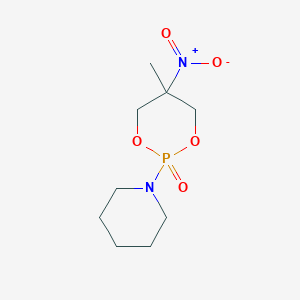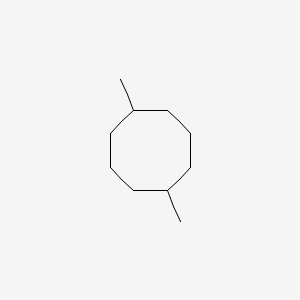
1,5-Dimethylcyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylcyclooctane is an organic compound with the molecular formula C10H20 . It is a cycloalkane, meaning it consists of a ring of carbon atoms with two methyl groups attached at the 1 and 5 positions. This compound is known for its structural rigidity and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dimethylcyclooctane can be synthesized through several methods. One common approach involves the [4+4]-cycloaddition of isoprene , followed by hydrogenation. This method is selective and high-throughput, making it suitable for industrial applications .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron-catalyzed reactions to facilitate the cycloaddition process. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dimethylcyclooctane undergoes various chemical reactions, including:
Oxidation: This reaction can produce ketones or alcohols depending on the reagents and conditions used.
Reduction: Hydrogenation can further reduce the compound to simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation typically involves reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethylcyclooctane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials and as a solvent in various chemical processes
Mecanismo De Acción
The mechanism of action of 1,5-Dimethylcyclooctane involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of ketones or alcohols. In reduction reactions, hydrogen atoms are added to the compound, reducing it to simpler hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
1,5-Dimethylcyclooctane can be compared with other cycloalkanes such as:
Cyclooctane: Lacks the methyl groups, making it less sterically hindered.
1,2-Dimethylcyclooctane: Has methyl groups at different positions, affecting its chemical behavior.
Cyclohexane: A smaller ring structure, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific ring size and the position of the methyl groups, which influence its reactivity and applications .
Propiedades
Número CAS |
21328-57-4 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
1,5-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-5-3-7-10(2)8-4-6-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
SUYSLDYIPPVBGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
